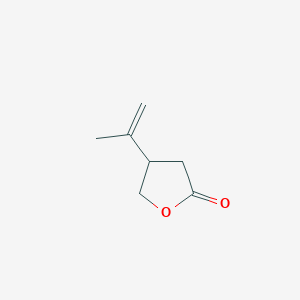
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)-2,3-dihydro-2-furanone, is a chemical compound with a furanone core structure. This compound is notable for its presence in various natural products and its applications in different fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-hydroxy-2-buten-1-one in the presence of an acid catalyst can yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce large quantities of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)-.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the furanone structure, such as hydroxylated, alkylated, or acylated furanones, depending on the specific reagents and conditions used.
科学研究应用
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals, contributing to its observed biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-2-methylbenzofuran: Used in the synthesis of pharmaceuticals and fragrances.
1,2,3,4-Tetrahydro-1-naphthalenone: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
2(3H)-Furanone, dihydro-4-(1-methylethenyl)- is unique due to its specific furanone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
属性
CAS 编号 |
53627-38-6 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
4-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(2)6-3-7(8)9-4-6/h6H,1,3-4H2,2H3 |
InChI 键 |
FVHAGJVGKNADDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1CC(=O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
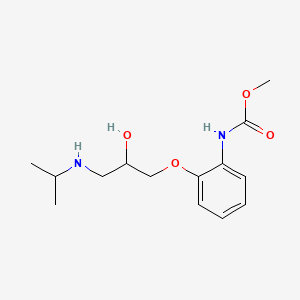
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
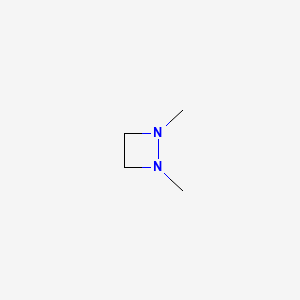

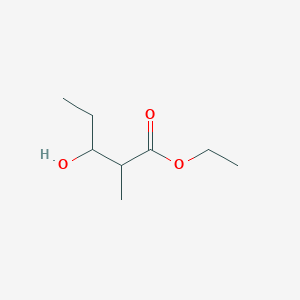
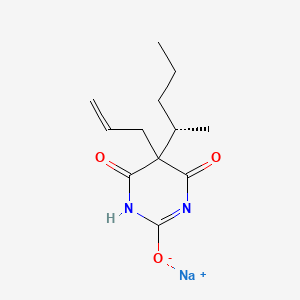
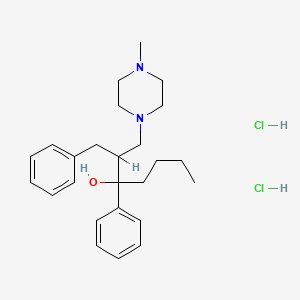
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
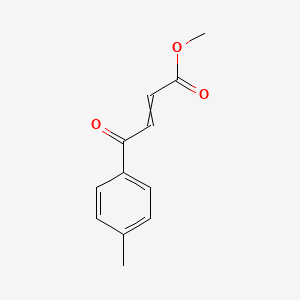
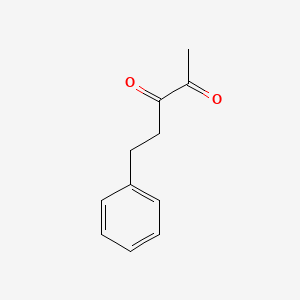
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

